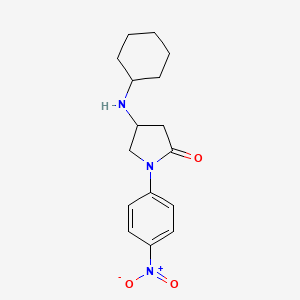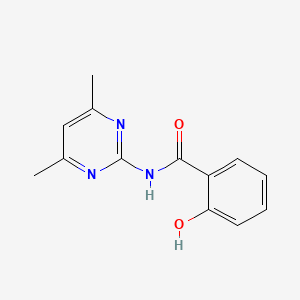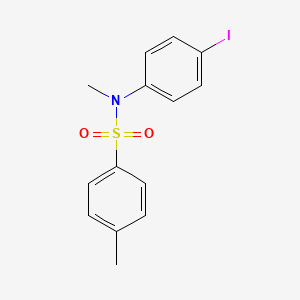
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 4-iodophenyl and a dimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-iodophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Another related compound with different halogen and nitro substitutions.
N-(4-iodophenyl)-β-alanine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is unique due to its specific substitution pattern and the presence of both iodine and dimethyl groups
Propriétés
Numéro CAS |
327060-00-4 |
|---|---|
Formule moléculaire |
C14H14INO2S |
Poids moléculaire |
387.24 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11-3-9-14(10-4-11)19(17,18)16(2)13-7-5-12(15)6-8-13/h3-10H,1-2H3 |
Clé InChI |
PGIHXEZGSTVRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


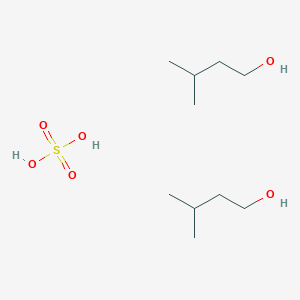
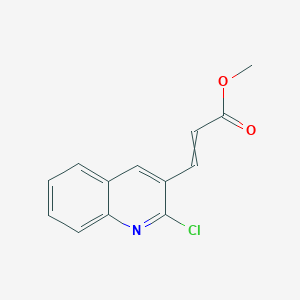
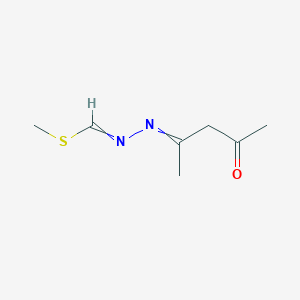
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
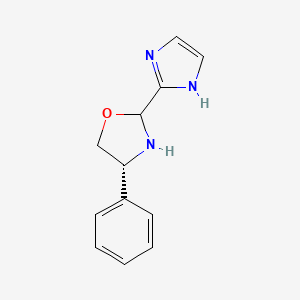
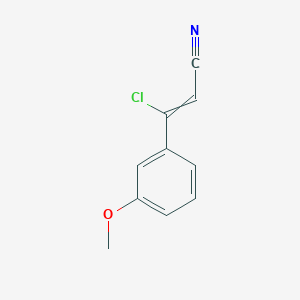
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
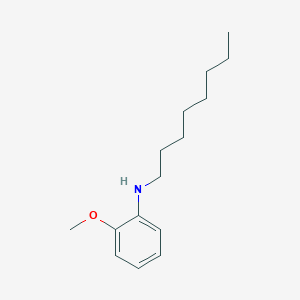
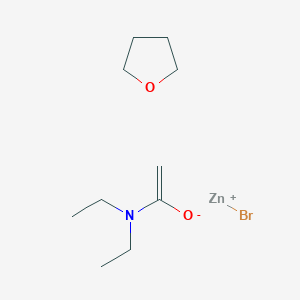
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
